molecular formula C8H14Br2 B1605296 1,1-Bis(bromomethyl)cyclohexane CAS No. 21623-88-1

1,1-Bis(bromomethyl)cyclohexane

Cat. No.: B1605296
CAS No.: 21623-88-1
M. Wt: 270 g/mol
InChI Key: NOHGQDGEAXAEPW-UHFFFAOYSA-N
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Description

1,1-Bis(bromomethyl)cyclohexane is an organic compound with the molecular formula C8H14Br2. It is a derivative of cyclohexane, where two bromomethyl groups are attached to the same carbon atom. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

1,1-Bis(bromomethyl)cyclohexane can be synthesized through several methods. One common synthetic route involves the bromination of cyclohexane using bromine in the presence of a radical initiator such as light or a peroxide. The reaction typically proceeds under reflux conditions to ensure complete bromination .

Industrial production methods often involve the use of more efficient and scalable processes. For example, the bromination of cyclohexane can be carried out in a continuous flow reactor, which allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

1,1-Bis(bromomethyl)cyclohexane undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1-Bis(bromomethyl)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1,1-Bis(bromomethyl)cyclohexane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its ability to undergo multiple types of reactions and its versatility as an intermediate in organic synthesis.

Properties

IUPAC Name

1,1-bis(bromomethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2/c9-6-8(7-10)4-2-1-3-5-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHGQDGEAXAEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311475
Record name 1,1-bis(bromomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21623-88-1
Record name NSC243648
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243648
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Record name 1,1-bis(bromomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-bis(bromomethyl)cyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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